molecular formula C17H19BrN2O5 B4305853 2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate

2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate

Cat. No. B4305853
M. Wt: 411.2 g/mol
InChI Key: WTTGIARSSVSYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate is a chemical compound that has been widely studied in the field of scientific research. The compound is also known as BDA and has been found to have various applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate involves the inhibition of various enzymes and pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs has been linked to the potential treatment of various diseases such as cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. It has also been found to exhibit antitumor effects by inhibiting the activity of HDACs. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of enzymes and pathways in the body. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate. These include further studies on its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound could also be studied for its potential in combination therapy with other drugs. Additionally, further studies could be conducted to determine the safety and efficacy of the compound in human trials.

Scientific Research Applications

The scientific research application of 2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate is primarily focused on its potential as a therapeutic agent. The compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O5/c1-3-19-13(16(23)20(4-2)17(19)24)9-15(22)25-10-14(21)11-5-7-12(18)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTGIARSSVSYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(=O)N(C1=O)CC)CC(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.